molecular formula C11H6ClF4N B3042229 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-67-3

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042229
CAS No.: 537033-67-3
M. Wt: 263.62 g/mol
InChI Key: FSZKZIOVBVICBY-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a polyhalogenated quinoline derivative characterized by a chloro substituent at position 4, fluoro at position 5, methyl at position 6, and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while halogen atoms (Cl, F) influence electronic properties and binding interactions .

Properties

IUPAC Name

4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKZIOVBVICBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves cyclization reactions, nucleophilic substitutions, and cross-coupling reactions. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of halogen atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization and cross-coupling reactions. The use of palladium-catalyzed Suzuki-Miyaura coupling is particularly prevalent due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to interact with biological targets, often leading to increased binding affinity and specificity. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and repair .

Comparison with Similar Compounds

Substituent Position Variations

Variations in substituent positions significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Formula MW Key Properties/Applications Reference
4-Chloro-6-(trifluoromethyl)quinoline Cl (C4), CF₃ (C6) C₁₀H₅ClF₃N 231.60 Simpler structure; used as synthetic intermediate
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline Cl (C8), F (C5), OCH₃ (C4), CF₃ (C2) C₁₁H₆ClF₄NO 279.62 Methoxy group enhances solubility; explored in drug discovery
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Cl (C4), CH₃ (C6), NO₂ (C5), CF₃ (C2) C₁₁H₆ClF₃N₂O₂ 290.63 Nitro group increases reactivity; potential precursor for amines

Key Observations :

  • Position 4 Chloro : Common in intermediates; stabilizes aromatic systems via electron-withdrawing effects.
  • Trifluoromethyl at C2 : Consistently improves metabolic stability across analogs .
  • Methyl vs. Nitro at C6 : Methyl (C6) reduces steric hindrance compared to nitro, which may limit bioavailability .

Substituent Type Variations

Functional group substitutions modulate electronic and steric profiles:

Compound Name Substituent Comparison Impact on Properties Reference
4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Methoxy (C4) vs. Chloro (C4) Methoxy increases electron density; enhances solubility
6-Methoxy-4-trifluoromethyl-quinolin-2-amine Amine (C2) vs. Trifluoromethyl (C2) Amine groups enable hydrogen bonding; improves target affinity
NSC 368390 (6-Fluoro-2-(biphenyl)-3-methyl-4-quinolinecarboxylic acid) Carboxylic acid (C4) vs. Trifluoromethyl (C2) Carboxylic acid confers acidity; inhibits dihydroorotate dehydrogenase (anticancer)

Key Observations :

  • Nitro vs. Fluoro at C5 : Nitro groups (e.g., in CAS 175203-61-9) increase oxidative reactivity, whereas fluoro improves metabolic resistance .
  • Methoxy vs. Chloro : Methoxy (electron-donating) enhances solubility but may reduce electrophilic reactivity compared to chloro .

Key Observations :

  • Trifluoromethyl and halogen substituents are critical for enzyme inhibition (e.g., dihydroorotate dehydrogenase in NSC 368390) .
  • Methoxy and amine groups improve solubility and target interactions, as seen in antitumor derivatives .

Biological Activity

4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a class of heterocyclic compounds widely recognized for their diverse biological activities. The incorporation of halogen atoms, particularly fluorine and chlorine, significantly enhances the compound's biological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is C12H8ClF4N, with a molecular weight of approximately 263.62 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications.

Target Interactions

Quinoline derivatives interact with various biological targets, primarily enzymes and receptors. The specific binding to active sites leads to inhibition of enzyme functions, which is crucial in therapeutic contexts:

  • Enzyme Inhibition : This compound has shown potential in inhibiting reverse transcriptase, an enzyme critical for viral replication, positioning it as a candidate for antiviral drug development.
  • Antibacterial Activity : Research indicates that quinoline derivatives exhibit antibacterial properties by disrupting bacterial metabolic processes.

Biochemical Pathways

The biological activity of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline can influence several biochemical pathways:

  • Antimalarial Efficacy : Similar compounds have demonstrated effectiveness against Plasmodium falciparum, suggesting potential antimalarial applications .
  • Antineoplastic Properties : The compound's ability to inhibit tumor growth through various mechanisms makes it valuable in cancer research.

Research Findings and Case Studies

Several studies have investigated the biological activity of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline and its analogs:

  • Antiviral Activity : A study highlighted that fluorinated quinolines exhibit significant inhibitory effects on HIV reverse transcriptase, indicating their potential in developing antiviral therapies.
  • Antibacterial Studies : Research has shown that quinoline derivatives can effectively inhibit bacterial growth, making them candidates for new antibiotics. The structure–activity relationship (SAR) studies revealed that specific substitutions enhance antibacterial potency .
  • Antimalarial Activity : In vitro studies demonstrated that related compounds possess low nanomolar antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, emphasizing the importance of structural modifications in enhancing efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline compared to similar compounds:

Compound NameKey FeaturesBiological Activity
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinolineContains trifluoromethyl; high metabolic stabilityAntiviral, antibacterial, antineoplastic
4,7-Dichloro-2-(trifluoromethyl)quinolineTwo chlorine atoms; used in similar applicationsModerate antibacterial activity
MefloquineAntimalarial drug; lacks trifluoromethyl groupStrong antimalarial effects
BrequinarAntineoplastic agentEffective against cancer cells

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Halogenation : Introduction of chlorine and fluorine via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, chlorination at position 4 can be achieved using POCl₃, while fluorination at position 5 may require HF-pyridine complexes .
  • Trifluoromethylation : The trifluoromethyl group at position 2 is often introduced via Ullmann coupling or radical trifluoromethylation using CF₃I/CuI systems .
  • Methylation : A methyl group at position 6 is typically added using methylating agents like methyl iodide under basic conditions .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the CF₃ group shows a distinct ¹⁹F peak at δ -60 to -65 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₁H₇ClF₄N: calc. 280.02, obs. 280.03) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates substituent orientation (e.g., bond angles between Cl and CF₃ groups) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing Cl (position 4), F (position 5), and CF₃ (position 2) groups deactivate the quinoline ring, directing nucleophilic attacks to less electron-deficient positions (e.g., position 7 or 8). For example:

  • Substitution at Position 7 : The methyl group at position 6 sterically hinders attack, but electron-deficient aromatic systems favor SNAr mechanisms with amines or thiols .
  • Kinetic Studies : Hammett plots (σ values) correlate substituent electronic effects with reaction rates. CF₃ (σ = +0.54) significantly slows down substitution compared to methyl (σ = -0.17) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in substituent positions or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare activity data using similarity indices (e.g., position 5-fluoro vs. 6-fluoro derivatives). For example:
CompoundSimilarity IndexAntimicrobial IC₅₀ (µM)
Target Compound1.001.2 ± 0.3
4-Chloro-6-fluoro derivative0.805.8 ± 1.1
8-CF₃ analog0.75>10
  • Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace CuI with Pd(PPh₃)₄ for trifluoromethylation to reduce side products (yield increases from 50% to 70%) .
  • Purification : Use flash chromatography with hexane/EtOAc (8:2) gradients or recrystallization from ethanol to achieve >95% purity .
  • Scale-Up Modifications : Batch reactors with controlled temperature (±2°C) improve reproducibility for exothermic steps like chlorination .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data), forming HF and Cl₂ gases. Store at 2-8°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Hygroscopicity tests show 5% weight gain in 48 hours at 80% RH. Use desiccants (silica gel) in sealed containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline

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